Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an isopropyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the common methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives involves multicomponent reactions. These reactions improve atom economy, selectivity, and yield of the product.
Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies.
Industrial Production Methods: Industrial production of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert tetrahydroisoquinoline derivatives into their reduced forms.
Substitution: Substitution reactions involve the replacement of a functional group in the tetrahydroisoquinoline core with another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating the activity of various biological targets .
Medicine: Tetrahydroisoquinoline derivatives, including isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, are investigated for their potential therapeutic applications. They have been explored as potential treatments for neurodegenerative disorders, cancer, and infectious diseases .
Industry: In the industrial sector, these compounds are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells . The compound’s structure allows it to bind to the PD-1/PD-L1 protein-protein interaction site, preventing the formation of a functional complex and thereby blocking the immune inhibitory signals .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares the same core structure but lacks the isopropyl ester group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a methyl group instead of the isopropyl ester group.
Uniqueness: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets .
Properties
CAS No. |
61212-42-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9(2)16-13(15)12-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3 |
InChI Key |
JDVOISVIUMNXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
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